molecular formula C31H34N2O2S B12689096 Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, cis-(+-)- CAS No. 146674-53-5

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, cis-(+-)-

Cat. No.: B12689096
CAS No.: 146674-53-5
M. Wt: 498.7 g/mol
InChI Key: FQLKEMREMGYUCY-PXJZQJOASA-N
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Description

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, cis-(±)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its thiopyrano and pyrrole rings, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, cis-(±)- typically involves multi-step organic reactions. The process often starts with the formation of the pyrrole ring, followed by the introduction of the thiopyrano ring through cyclization reactions. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, cis-(±)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, cis-(±)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, cis-(±)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, 1-oxide
  • Thiopyrano(2,3-c)pyrrole, octahydro-6-((2-methoxyphenyl)acetyl)-4,4-diphenyl-, 1-oxide

Uniqueness

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, cis-(±)- stands out due to its unique structural features, such as the presence of both thiopyrano and pyrrole rings, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

146674-53-5

Molecular Formula

C31H34N2O2S

Molecular Weight

498.7 g/mol

IUPAC Name

S-[(4aR,7aR)-4,4-diphenyl-2,3,4a,5,7,7a-hexahydropyrano[2,3-c]pyrrol-6-yl] 2-(2-pyrrolidin-1-ylphenyl)ethanethioate

InChI

InChI=1S/C31H34N2O2S/c34-30(21-24-11-7-8-16-28(24)32-18-9-10-19-32)36-33-22-27-29(23-33)35-20-17-31(27,25-12-3-1-4-13-25)26-14-5-2-6-15-26/h1-8,11-16,27,29H,9-10,17-23H2/t27-,29+/m1/s1

InChI Key

FQLKEMREMGYUCY-PXJZQJOASA-N

Isomeric SMILES

C1CCN(C1)C2=CC=CC=C2CC(=O)SN3C[C@@H]4[C@H](C3)OCCC4(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2CC(=O)SN3CC4C(C3)OCCC4(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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